
2-Ethyl-4-methyl-1,3-Oxazol-5-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Synthesis Intermediate
EMOCA serves as an important intermediate in the synthesis of other heterocyclic compounds. It is utilized in organic synthesis for constructing complex molecular architectures. The compound's oxazole ring structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
Table 1: Chemical Reactions Involving EMOCA
Reaction Type | Description | Example Product |
---|---|---|
Oxidation | Formation of oxazole derivatives | Oxazole-5-carboxylic acid derivatives |
Reduction | Formation of reduced oxazole derivatives | 2-Ethyl-4-methyl-1,3-oxazole |
Nucleophilic Substitution | Replacement of carboxylic acid group | Various substituted oxazole compounds |
Biological Applications
Antimicrobial Activity
EMOCA has demonstrated promising antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various pathogens, including Staphylococcus aureus. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of EMOCA against clinical isolates of Staphylococcus aureus, reporting an inhibition rate of up to 79% at a concentration of 250 µg/mL. This suggests potential applications in treating infections associated with biofilm formation.
Anticancer Properties
Recent research highlights EMOCA's anticancer potential across various human tumor cell lines. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for cancer therapeutics.
Table 2: Anticancer Activity of EMOCA
Cancer Type | Mean Percent Inhibition (%) | IC50 (µM) |
---|---|---|
Leukemia (MOLT-4) | 55 | 5.35 |
Non-Small Cell Lung Cancer | 40 | 6.00 |
Colon Cancer (HCT-116) | 60 | 4.50 |
Breast Cancer (T-47D) | 50 | 5.00 |
Medicinal Applications
Drug Development
EMOCA is being explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific enzymes and receptors involved in metabolic pathways. Its unique structure allows it to interact with various biological targets, influencing cellular functions.
Mechanisms of Action
The compound acts primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition: EMOCA inhibits specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may modulate receptors critical for cell signaling related to proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the oxime, which is then cyclized to form the oxazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid include:
- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
- Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
- Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Uniqueness
What sets 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups at specific positions on the oxazole ring can affect its interaction with biological targets and its overall pharmacological profile .
Biologische Aktivität
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (EMOCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of EMOCA, including its mechanisms of action, therapeutic applications, and relevant case studies.
EMOCA is characterized by a five-membered oxazole ring with a carboxylic acid functional group at the 5-position. Its molecular formula is , with a molecular weight of approximately 155.15 g/mol. The presence of both nitrogen and oxygen in its structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of EMOCA is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : EMOCA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that are critical for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that EMOCA exhibits antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of metabolic processes.
Anticancer Properties
Recent research highlights the anticancer potential of EMOCA, particularly against various human tumor cell lines. A study demonstrated significant antiproliferative activity across multiple cancer types, with notable results summarized in Table 1.
Cancer Type | Mean Percent Inhibition (%) | IC50 (µM) |
---|---|---|
Leukemia (MOLT-4) | 55 | 5.35 |
Non-Small Cell Lung Cancer | 40 | 6.00 |
Colon Cancer (HCT-116) | 60 | 4.50 |
Breast Cancer (T-47D) | 50 | 5.00 |
These findings indicate that EMOCA could serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
EMOCA has also been evaluated for its antimicrobial properties. In vitro studies reported significant inhibition of biofilm formation in Staphylococcus aureus, with inhibition rates reaching up to 79% at concentrations of 250 µg/mL. This suggests potential applications in treating infections where biofilm formation is a concern .
Case Studies
-
Anticancer Efficacy in Preclinical Models :
A study assessing the efficacy of EMOCA on various cancer cell lines found that it significantly inhibited cell growth and induced apoptosis in sensitive cell lines such as T-47D and HCT-116. Flow cytometry analysis revealed alterations in the cell cycle distribution, indicating that EMOCA may prevent cells from progressing to the DNA synthesis phase (S-phase) . -
Biofilm Inhibition in Bacterial Strains :
In another investigation focusing on bacterial biofilms, EMOCA was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated substantial biofilm disruption capabilities, suggesting its potential utility in treating chronic infections associated with biofilm-forming bacteria .
Eigenschaften
IUPAC Name |
2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZNKAQBBPQEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550757 | |
Record name | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113366-51-1 | |
Record name | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.